An In-depth Technical Guide to the Mechanism of Action of Imipenem on Penicillin-Binding Proteins
An In-depth Technical Guide to the Mechanism of Action of Imipenem on Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem is a potent broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, including many multi-resistant strains.[2] A key characteristic of imipenem is its stability against many β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[1][3] This guide provides a detailed examination of imipenem's mechanism of action, focusing on its interaction with penicillin-binding proteins (PBPs), the crucial enzymes involved in the final steps of bacterial cell wall synthesis.[3] Understanding this mechanism is vital for optimizing its clinical use and for the development of new antibacterial agents.
The Core Mechanism: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of imipenem stems from its ability to disrupt the synthesis of the bacterial cell wall.[2][3] The cell wall's structural integrity is maintained by a mesh-like polymer called peptidoglycan.[4][5] This polymer consists of glycan chains cross-linked by short peptides.[5][6] The cross-linking reaction, known as transpeptidation, is catalyzed by a family of enzymes called penicillin-binding proteins (PBPs).[5][7]
Imipenem, like other β-lactam antibiotics, is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor.[8] This mimicry allows it to bind to the active site of PBPs.[3][8] The highly reactive β-lactam ring of imipenem is then attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[9] This irreversible binding inactivates the PBP, halting the transpeptidation process and thereby inhibiting the synthesis of the peptidoglycan layer.[1][3][10] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][5]
Figure 1. Imipenem's mechanism of action pathway.
Quantitative Analysis of Imipenem-PBP Interactions
Imipenem's broad spectrum of activity is attributed to its high affinity for multiple essential PBPs in both Gram-negative and Gram-positive bacteria.[2][11][12] It notably binds with high affinity to PBP-2 and PBP-1a/1b in Escherichia coli and Pseudomonas aeruginosa.[2][11] The concentration of an antibiotic required to inhibit 50% of PBP activity is known as the 50% inhibitory concentration (IC50), a key measure of binding affinity.
The table below summarizes the IC50 values of imipenem for various PBPs in representative bacterial species.
| Bacterial Species | PBP Target | Imipenem IC50 (µg/mL) | Reference |
| Escherichia coli MC4100 | PBP1a | 0.4 | [13] |
| PBP1b | 0.4 | [13] | |
| PBP2 | 0.008 | [13] | |
| PBP3 | 4 | [13] | |
| PBP4 | 0.01 | [13] | |
| PBP5/6 | 0.4 | [13] | |
| Pseudomonas aeruginosa PAO1 | PBP1a | 0.1 | [13] |
| PBP1b | 0.1 | [13] | |
| PBP2 | 0.1 | [13] | |
| PBP3 | 0.3 | [13] | |
| PBP4 | <0.008 | [13] | |
| PBP5/6 | 1 | [13] | |
| Pseudomonas aeruginosa PAO1 | PBP4 | 0.1 | [14] |
Note: IC50 values can vary based on the specific strain and experimental conditions.
In E. coli, imipenem shows a particularly strong affinity for PBP-2, which is involved in maintaining the rod shape of the bacterium.[13] Inhibition of PBP-2 leads to the formation of spherical cells and eventual lysis.[13] While it has a lower affinity for PBP-3, which is involved in septum formation during cell division, its potent binding to other essential PBPs ensures its bactericidal efficacy.[11][13] In P. aeruginosa, imipenem demonstrates potent binding to multiple essential PBPs, including PBP1a, PBP1b, PBP2, and PBP3, contributing to its strong antipseudomonal activity.[13][15]
Downstream Bactericidal Effects
The inhibition of PBP-mediated peptidoglycan cross-linking is the primary event that triggers a cascade of downstream effects leading to cell death. The specific enzymatic activities of the targeted PBPs are critical to the final outcome.
-
Transpeptidase Inhibition : Imipenem effectively inhibits the transpeptidase activities of PBP-1A, PBP-1B, and PBP-2 in E. coli.[11]
-
D-alanine Carboxypeptidase Inhibition : It also inhibits the D-alanine carboxypeptidase activities of PBP-4 and PBP-5.[11]
-
Transglycosylase Inhibition : There is evidence to suggest that imipenem may also strongly inhibit the transglycosylase activity of PBP-1A through an indirect mechanism.[11]
The collective inhibition of these enzymatic functions leads to a structurally compromised cell wall.[3] This weakened barrier, coupled with the action of bacterial autolytic enzymes, results in the eventual lysis of the bacterium.[10]
Experimental Methodologies
The determination of PBP binding affinities is crucial for understanding the mechanism of action of β-lactam antibiotics. A common and effective method is the competitive PBP binding assay using a labeled penicillin, such as Bocillin FL (a fluorescent derivative) or radiolabeled benzylpenicillin.[16]
Protocol: Competitive PBP Binding Assay
-
Preparation of Bacterial Membranes:
-
Bacterial cells are cultured to a specific growth phase and harvested by centrifugation.
-
The cells are washed and then lysed, typically using a French press or sonication.[17]
-
The cell lysate is subjected to differential centrifugation to separate the membrane fraction, which contains the PBPs, from the cytoplasmic components.[17]
-
The membrane pellet is washed and resuspended in a suitable buffer.[17]
-
-
Competitive Binding:
-
Aliquots of the prepared membrane fraction are incubated with increasing concentrations of the unlabeled competitor antibiotic (in this case, imipenem) for a defined period to allow for binding to the PBPs.[14][18]
-
A fixed, saturating concentration of a labeled penicillin (e.g., Bocillin FL or [14C]benzylpenicillin) is then added to the mixture and incubated.[11][14] This labeled penicillin will bind to any PBPs not already occupied by imipenem.
-
-
Detection and Quantification:
-
The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
The labeled PBPs are visualized. If using a fluorescent label, an in-gel fluorescence scanner is used.[16] For a radiolabel, fluorography or autoradiography is employed, where the gel is exposed to photographic film.[17]
-
The intensity of the labeled bands corresponding to each PBP is quantified. The decrease in signal intensity with increasing concentrations of imipenem reflects the competitive binding.
-
-
Data Analysis:
Figure 2. Workflow for a competitive PBP binding assay.
Conclusion
Imipenem's potent bactericidal activity is a direct result of its high-affinity binding to and subsequent inactivation of multiple essential penicillin-binding proteins. Its ability to effectively inhibit the transpeptidase and other enzymatic functions of these proteins disrupts peptidoglycan synthesis, leading to fatal structural defects in the bacterial cell wall. The broad PBP binding profile of imipenem underlies its extensive spectrum of activity against a wide array of bacterial pathogens. A thorough understanding of these molecular interactions, quantified through methodologies like competitive binding assays, remains fundamental for the strategic use of imipenem and the future development of novel carbapenems and other cell wall synthesis inhibitors.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 4. homework.study.com [homework.study.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Resistance to antibiotics targeted to the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 18. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
